molecular formula C3H4F3N3O2S B12555976 2,2,2-trifluoroethyl N'-nitrocarbamimidothioate CAS No. 144018-67-7

2,2,2-trifluoroethyl N'-nitrocarbamimidothioate

Katalognummer: B12555976
CAS-Nummer: 144018-67-7
Molekulargewicht: 203.15 g/mol
InChI-Schlüssel: GNGZLVLOVBJUQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoroethyl N’-nitrocarbamimidothioate is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant electronic effects, making it a valuable compound in various fields of research and industry. This compound is often utilized in synthetic organic chemistry due to its ability to modify the electronic properties of molecules, enhance metabolic stability, and improve lipophilicity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N’-nitrocarbamimidothioate typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable nitrocarbamimidothioate precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction temperature and solvent choice can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of 2,2,2-trifluoroethyl N’-nitrocarbamimidothioate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production of the compound on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoroethyl N’-nitrocarbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include trifluoroethylated derivatives, amines, and various substituted compounds, depending on the specific reaction pathway and reagents used .

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoroethyl N’-nitrocarbamimidothioate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoroethyl N’-nitrocarbamimidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The nitro group can participate in redox reactions, further modulating the compound’s effects. The overall mechanism involves a combination of electronic effects and steric interactions that influence the compound’s activity at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl N’-nitrocarbamimidothioate is unique due to its combination of a trifluoroethyl group and a nitrocarbamimidothioate moiety. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery further highlight its uniqueness compared to similar compounds .

Eigenschaften

CAS-Nummer

144018-67-7

Molekularformel

C3H4F3N3O2S

Molekulargewicht

203.15 g/mol

IUPAC-Name

2,2,2-trifluoroethyl N'-nitrocarbamimidothioate

InChI

InChI=1S/C3H4F3N3O2S/c4-3(5,6)1-12-2(7)8-9(10)11/h1H2,(H2,7,8)

InChI-Schlüssel

GNGZLVLOVBJUQV-UHFFFAOYSA-N

Kanonische SMILES

C(C(F)(F)F)SC(=N[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.